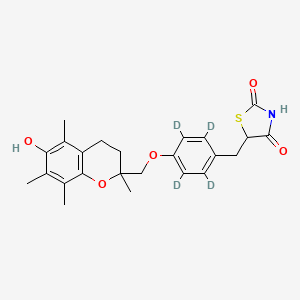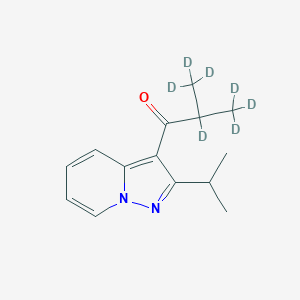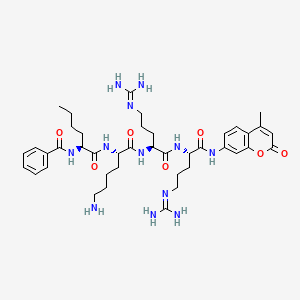
Bz-Nle-KRR-AMC (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bz-Nle-KRR-AMC (hydrochloride): N-benzoyl-L-norleucyl-L-lysyl-L-arginyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide, hydrochloride , is a fluorogenic peptide substrate. It is primarily used for the detection and quantification of serine protease activity, specifically for yellow fever virus non-structural 3 and dengue virus non-structural 2B/3 serine proteases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bz-Nle-KRR-AMC (hydrochloride) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:
Coupling Reactions: The amino acids are sequentially coupled to a solid resin support using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of Bz-Nle-KRR-AMC (hydrochloride) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process, along with stringent quality control measures, ensure the consistent production of high-purity peptide substrates .
Chemical Reactions Analysis
Types of Reactions: Bz-Nle-KRR-AMC (hydrochloride) primarily undergoes enzymatic cleavage reactions. Upon cleavage by serine proteases, the compound releases 7-amino-4-methylcoumarin, which exhibits fluorescence.
Common Reagents and Conditions:
Enzymes: Yellow fever virus non-structural 3 and dengue virus non-structural 2B/3 serine proteases.
Buffers: Phosphate-buffered saline (PBS) at pH 7.2 is commonly used to maintain optimal conditions for enzymatic activity.
Major Products: The major product formed from the enzymatic cleavage of Bz-Nle-KRR-AMC (hydrochloride) is 7-amino-4-methylcoumarin, which can be detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Bz-Nle-KRR-AMC (hydrochloride) has a wide range of applications in scientific research, including:
Virology: Used to study the activity of serine proteases from yellow fever virus and dengue virus, aiding in the development of antiviral drugs.
Biochemistry: Employed as a substrate in enzymatic assays to measure protease activity.
Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of viral proteases.
Molecular Biology: Helps in understanding the molecular mechanisms of protease function and regulation
Mechanism of Action
The mechanism of action of Bz-Nle-KRR-AMC (hydrochloride) involves its cleavage by specific serine proteases. The peptide substrate is recognized and bound by the active site of the protease, leading to the hydrolysis of the peptide bond. This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement .
Comparison with Similar Compounds
- Benzoyl-Nle-Lys-Arg-Arg-7-amino-4-methylcoumarin
- Benzoyl-Nle-Lys-Arg-Arg-AMC
Comparison: Bz-Nle-KRR-AMC (hydrochloride) is unique due to its specific sequence and fluorogenic properties, making it highly suitable for detecting serine protease activity. Compared to other similar compounds, it offers higher sensitivity and specificity for yellow fever virus non-structural 3 and dengue virus non-structural 2B/3 serine proteases .
Properties
Molecular Formula |
C41H60N12O7 |
|---|---|
Molecular Weight |
833.0 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C41H60N12O7/c1-3-4-14-29(50-35(55)26-12-6-5-7-13-26)37(57)51-30(15-8-9-20-42)38(58)53-32(17-11-22-48-41(45)46)39(59)52-31(16-10-21-47-40(43)44)36(56)49-27-18-19-28-25(2)23-34(54)60-33(28)24-27/h5-7,12-13,18-19,23-24,29-32H,3-4,8-11,14-17,20-22,42H2,1-2H3,(H,49,56)(H,50,55)(H,51,57)(H,52,59)(H,53,58)(H4,43,44,47)(H4,45,46,48)/t29-,30-,31-,32-/m0/s1 |
InChI Key |
OLWZMHHMCMSOQU-YDPTYEFTSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![decyl (E)-6-[(1S,2S,3S,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783324.png)


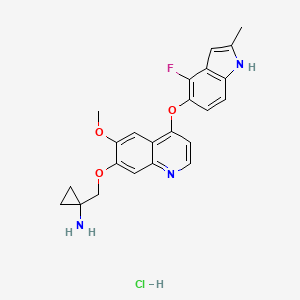
![N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B10783359.png)

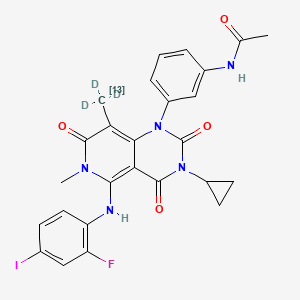
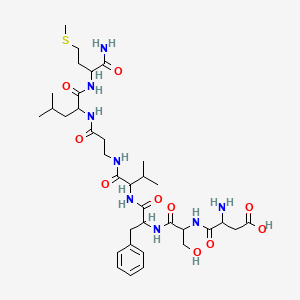

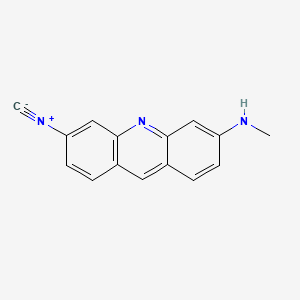
![(2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B10783394.png)

